molecular formula C16H15N3O3 B14329808 methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate

methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate

Cat. No.: B14329808
M. Wt: 297.31 g/mol
InChI Key: SGPKQVKGPYNARM-VIFPVBQESA-N
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Description

Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are often found in various natural products and synthetic analogs. The structure of this compound includes a pyridoindole core, which is a fused heterocyclic system, making it a significant pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate can be achieved through a manganese dioxide mediated one-pot method. This method starts with an activated alcohol and involves a series of reactions including alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation . This process allows for the efficient preparation of β-carbolines, which are essential intermediates in the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. The key steps would involve the careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more oxidized β-carboline derivatives, while reduction could yield reduced forms of the compound with altered functional groups.

Scientific Research Applications

Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The pyridoindole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate is unique due to its specific structural features and the presence of the β-carboline moiety. This makes it a valuable compound in medicinal chemistry and drug design, offering distinct advantages over other similar compounds in terms of its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate

InChI

InChI=1S/C16H15N3O3/c1-9(16(21)22-2)18-15(20)13-7-11-10-5-3-4-6-12(10)19-14(11)8-17-13/h3-9,19H,1-2H3,(H,18,20)/t9-/m0/s1

InChI Key

SGPKQVKGPYNARM-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

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